molecular formula C18H26N2O2 B598748 Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1202179-27-8

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B598748
CAS No.: 1202179-27-8
M. Wt: 302.418
InChI Key: LTEIPQQLKQFDOW-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C18H26N2O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of ketohexokinase (KHK), it binds to the active site of the enzyme, preventing the phosphorylation of fructose, which is a key step in fructose metabolism. Similarly, as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, it interferes with the enzyme’s role in NAD+ biosynthesis, which is crucial for cellular metabolism and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain enzymes and receptors. This structural feature makes it a valuable compound for developing enzyme inhibitors and studying protein-ligand interactions .

Properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEIPQQLKQFDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676487
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202179-27-8
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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